REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[N:13]=[C:12]([C:14](=[O:16])[CH3:15])[CH:11]=[CH:10][N:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1C(=O)N(Br)C(=O)C1.[ClH:25]>ClCCl.O1CCCC1>[C:1]1([NH:7][C:8]2[N:13]=[C:12]([C:14](=[O:16])[CH2:15][Cl:25])[CH:11]=[CH:10][N:9]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=NC=CC(=N1)C(C)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
TEA
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
tert-butyl-dimethyl-trifluoro methansulphonate
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
material
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The orange solution was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed twice with a 5% sodium hydrogencarbonate solution (50 mL), with water, with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the bis-silylated derivative (2.67 g)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 24 hours at r.t
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The crude was purified by flash chromatography (eluant: hexane/ethyl acetate 5:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC1=NC=CC(=N1)C(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.325 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |